molecular formula C14H19NO2 B14135959 4-Formyl-N,N-dipropylbenzamide

4-Formyl-N,N-dipropylbenzamide

Cat. No.: B14135959
M. Wt: 233.31 g/mol
InChI Key: HYMRMNYAPYAECQ-UHFFFAOYSA-N
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Description

4-Formyl-N,N-dipropylbenzamide is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is characterized by a benzamide structure with a formyl group at the para position and two propyl groups attached to the nitrogen atom. This compound is typically a pale yellow to colorless oil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-N,N-dipropylbenzamide can be achieved through the N-formylation of primary aromatic amines. One efficient method involves using a solid acid magnetic nanocatalyst under mild reaction conditions . The reaction typically involves the use of formic acid or formic acid derivatives as the formylating agent. The catalyst can be recovered and reused multiple times without significant loss of activity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-N,N-dipropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: 4-Carboxy-N,N-dipropylbenzamide.

    Reduction: 4-Hydroxymethyl-N,N-dipropylbenzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-Formyl-N,N-dipropylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formyl-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The propyl groups may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Formyl-N,N-dimethylbenzamide
  • 4-Formyl-N,N-diethylbenzamide
  • 4-Formyl-N,N-dibutylbenzamide

Uniqueness

4-Formyl-N,N-dipropylbenzamide is unique due to the presence of propyl groups, which can influence its chemical reactivity and biological activity. The propyl groups may provide a balance between hydrophilicity and lipophilicity, potentially enhancing its solubility and bioavailability compared to its dimethyl or diethyl counterparts .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-formyl-N,N-dipropylbenzamide

InChI

InChI=1S/C14H19NO2/c1-3-9-15(10-4-2)14(17)13-7-5-12(11-16)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

HYMRMNYAPYAECQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

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